molecular formula C9H10ClN5 B13996648 4-Imino-5-phenyl-1,3,5-triazin-2-amine CAS No. 5431-21-0

4-Imino-5-phenyl-1,3,5-triazin-2-amine

Cat. No.: B13996648
CAS No.: 5431-21-0
M. Wt: 223.66 g/mol
InChI Key: KJVIHXWNGWIWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imino-5-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields due to their unique chemical properties

Preparation Methods

The synthesis of 4-Imino-5-phenyl-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with guanidine in the presence of a base such as cesium carbonate . This reaction proceeds through a cyclization process, forming the triazine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often utilizing microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

4-Imino-5-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazines and amines .

Mechanism of Action

Comparison with Similar Compounds

4-Imino-5-phenyl-1,3,5-triazin-2-amine can be compared with other triazine derivatives such as:

Properties

CAS No.

5431-21-0

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

4-imino-5-phenyl-1,3,5-triazin-2-amine;hydrochloride

InChI

InChI=1S/C9H9N5.ClH/c10-8-12-6-14(9(11)13-8)7-4-2-1-3-5-7;/h1-6H,(H3,10,11,13);1H

InChI Key

KJVIHXWNGWIWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=NC2=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.